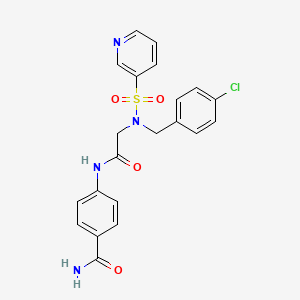

4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide

Description

Properties

IUPAC Name |

4-[[2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O4S/c22-17-7-3-15(4-8-17)13-26(31(29,30)19-2-1-11-24-12-19)14-20(27)25-18-9-5-16(6-10-18)21(23)28/h1-12H,13-14H2,(H2,23,28)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTDBMBRNFCJCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzylamine with pyridine-3-sulfonyl chloride to form N-(4-chlorobenzyl)pyridine-3-sulfonamide. This intermediate is then reacted with acetic anhydride to introduce the acetamido group, followed by coupling with 4-aminobenzamide to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or acetamido groups, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.

Medicine: Research has focused on its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide include other sulfonamide derivatives and benzamide-based molecules. These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity. For example, compounds like N-(4-chlorobenzyl)sulfonamide and 4-acetamidobenzamide exhibit similar properties but may have different therapeutic potentials and applications.

Biological Activity

4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 373.86 g/mol

This compound features a benzamide core with a sulfonamide and acetamido substituent, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.

- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which might be relevant in conditions like glaucoma and some forms of cancer.

- Antimicrobial Activity : Compounds with similar structures have shown antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Biological Assays and Findings

Recent studies have evaluated the compound's biological activity through various assays:

- Antibacterial Assays : In vitro studies demonstrated that the compound exhibits significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide | Staphylococcus aureus | 6.25 |

| Control (Ciprofloxacin) | Staphylococcus aureus | 2.0 |

- Cytotoxicity Studies : Cytotoxicity assays indicated that the compound has a low toxicity profile in human cell lines, making it a candidate for further development.

Case Studies

Several case studies have highlighted the effectiveness of this compound in therapeutic settings:

- Case Study on Antimicrobial Efficacy : A study involving a series of bacterial strains showed that the compound effectively inhibited growth at concentrations lower than many standard treatments, suggesting its potential as an alternative antimicrobial agent .

- Preclinical Trials for Cancer Treatment : In preclinical models, the compound demonstrated promising results in inhibiting tumor growth in xenograft models, indicating its potential role in cancer therapy .

Q & A

Q. What are the critical parameters to control during the synthesis of this compound to ensure high yield and purity?

Successful synthesis requires precise control of:

- Temperature : Maintain 60–80°C for amide coupling reactions to minimize side products .

- Solvent selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction efficiency .

- Reaction time : Monitor via TLC/HPLC until completion (typically 12–24 hours) .

- Purification : Employ gradient column chromatography (ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and analytical methods are most reliable for confirming structural integrity?

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in DMSO-d6 or CDCl3 to verify proton environments and carbon骨架 .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error .

- HPLC : Assess purity (≥95%) using a C18 column and acetonitrile/water mobile phase .

Q. How can researchers optimize solubility for in vitro bioassays?

- Prepare stock solutions in DMSO (≤0.1% final concentration).

- For higher solubility, use co-solvents like PEG-400 or β-cyclodextrin inclusion complexes .

- Characterize solubility via the shake-flask method in PBS (pH 7.4) with UV-Vis quantification .

Advanced Research Questions

Q. How should dose-response experiments be designed to resolve discrepancies in reported IC₅₀ values?

Standardize protocols to minimize variability:

- Use synchronized cell lines at identical passage numbers.

- Test 8–10 concentrations in triplicate across three independent experiments.

- Normalize data to vehicle controls and apply nonlinear regression (e.g., Hill equation) with R² >0.95 .

- Cross-validate with orthogonal assays (e.g., enzyme inhibition kinetics) .

Q. What strategies elucidate target engagement in complex biological systems?

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .

- Competitive Binding Studies : Use fluorescent probes (e.g., FITC-labeled analogs) with fluorescence polarization readouts .

- X-ray Crystallography : Resolve protein-ligand co-crystal structures to confirm binding modes .

Q. How can molecular dynamics (MD) simulations predict metabolite formation?

- Run 100-ns MD simulations (AMBER/GROMACS) with explicit solvent models.

- Calculate binding free energies (MM-PBSA/GBSA) to identify metabolic hot spots (e.g., oxidation sites).

- Validate predictions via LC-MS/MS after incubating the compound with liver microsomes .

Q. What experimental frameworks address contradictory data in mechanism-of-action studies?

- Multi-omics Integration : Combine transcriptomics and proteomics to identify downstream pathways .

- Knockout Models : Use CRISPR/Cas9 to silence putative targets and assess rescue effects .

- Biochemical Profiling : Measure off-target effects via kinase panel screens at 1 µM compound concentration .

Methodological Notes

- Data Contradiction Analysis : Replicate experiments under identical conditions (e.g., cell density, serum concentration) and perform meta-analysis of aggregated datasets .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the pyridine-3-sulfonamido group and compare bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.